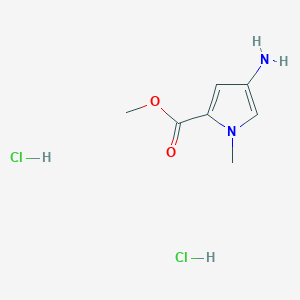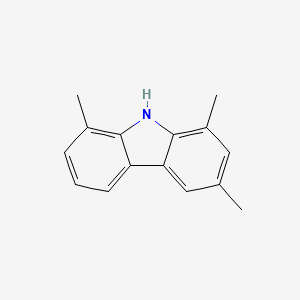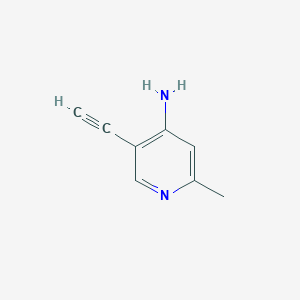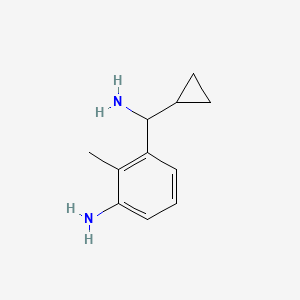
3-(Amino(cyclopropyl)methyl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Amino(cyclopropyl)methyl)-2-methylaniline is an organic compound with a unique structure that includes a cyclopropyl group attached to an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Amino(cyclopropyl)methyl)-2-methylaniline typically involves the reaction of 2-methylaniline with cyclopropylmethylamine under specific conditions. One common method is to use a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the cyclopropyl group and the aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Amino(cyclopropyl)methyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the amino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-(Amino(cyclopropyl)methyl)-2-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of 3-(Amino(cyclopropyl)methyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
2-Methylaniline: An aniline derivative with a methyl group attached to the benzene ring.
Cyclopropylmethylamine: A compound with a cyclopropyl group attached to a methylamine.
Uniqueness
3-(Amino(cyclopropyl)methyl)-2-methylaniline is unique due to the combination of the cyclopropyl group and the aniline derivative, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides a versatile platform for further chemical modifications.
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
3-[amino(cyclopropyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C11H16N2/c1-7-9(3-2-4-10(7)12)11(13)8-5-6-8/h2-4,8,11H,5-6,12-13H2,1H3 |
InChI-Schlüssel |
NPERPOYBOSQKMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N)C(C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)
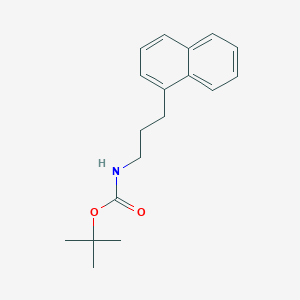

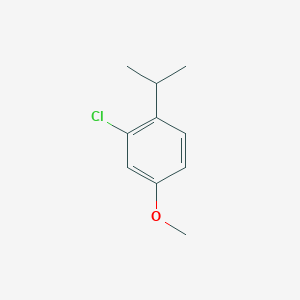
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
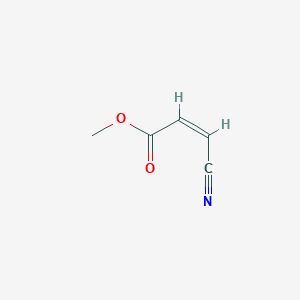
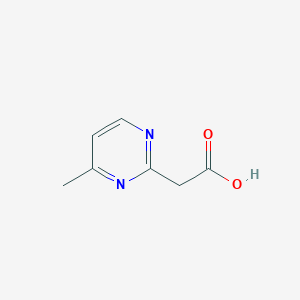

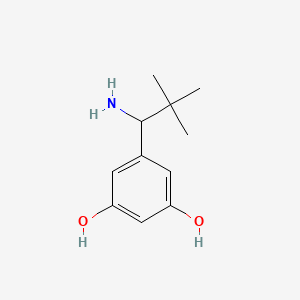
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
